1,3-Bis(tribromophenoxy)propan-2-ol

Flame Retardant Thermal Stability Engineering Thermoplastics

1,3-Bis(tribromophenoxy)propan-2-ol (CAS 55067-98-6) is a polybrominated flame retardant (BFR) belonging to the brominated phenoxy-alkane subclass. Characterized by a central 2-propanol backbone bearing two tribromophenoxy substituents (molecular formula C15H10Br6O3, MW 717.67 g/mol, calculated bromine content 66.8%), this compound is distinguished from the dominant in-class analog 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) by the presence of a secondary hydroxyl group and, based on reported SMILES notation, a 2,3,4-tribromo (rather than 2,4,6-tribromo) substitution pattern on the aromatic rings.

Molecular Formula C15H10Br6O3
Molecular Weight 717.7 g/mol
CAS No. 55067-98-6
Cat. No. B12651445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(tribromophenoxy)propan-2-ol
CAS55067-98-6
Molecular FormulaC15H10Br6O3
Molecular Weight717.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OCC(COC2=C(C(=C(C=C2)Br)Br)Br)O)Br)Br)Br
InChIInChI=1S/C15H10Br6O3/c16-8-1-3-10(14(20)12(8)18)23-5-7(22)6-24-11-4-2-9(17)13(19)15(11)21/h1-4,7,22H,5-6H2
InChIKeyRCWABTBIRDAWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(tribromophenoxy)propan-2-ol (CAS 55067-98-6): A Reactive Brominated Flame Retardant Building Block


1,3-Bis(tribromophenoxy)propan-2-ol (CAS 55067-98-6) is a polybrominated flame retardant (BFR) belonging to the brominated phenoxy-alkane subclass [1]. Characterized by a central 2-propanol backbone bearing two tribromophenoxy substituents (molecular formula C15H10Br6O3, MW 717.67 g/mol, calculated bromine content 66.8%), this compound is distinguished from the dominant in-class analog 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) by the presence of a secondary hydroxyl group and, based on reported SMILES notation, a 2,3,4-tribromo (rather than 2,4,6-tribromo) substitution pattern on the aromatic rings . These features confer potential for covalent incorporation into polymer matrices and may modulate thermal stability and environmental fate profiles.

Why 1,3-Bis(tribromophenoxy)propan-2-ol Cannot Be Directly Replaced by BTBPE or Other In-Class BFRs


Generic substitution among brominated phenoxy-alkane flame retardants is unreliable due to three structural features that quantitatively alter performance. First, the 2,3,4-tribromo substitution pattern on the aromatic rings of CAS 55067-98-6 [1] differs from the 2,4,6-tribromo pattern found in BTBPE (CAS 37853-59-1) and the isomeric 1,3-bis(2,4,6-tribromophenoxy)propan-2-ol (CAS 91037-61-5), affecting C-Br bond dissociation energies and debromination kinetics during combustion [2]. Second, the secondary alcohol group on the propan-2-ol backbone provides a reactive handle absent in BTBPE's ethane bridge, enabling covalent tethering to polymer chains rather than purely additive dispersion [1]. Third, the branched backbone introduces different rotational degrees of freedom (six rotatable bonds) compared to BTBPE's linear ethane bridge, influencing melt-phase miscibility and glass-transition temperature depression in host polymer matrices. These differences preclude straightforward formulatory substitution without revalidation of flame retardant efficacy, migration resistance, and thermal stability.

Quantitative Differentiation Evidence for 1,3-Bis(tribromophenoxy)propan-2-ol (CAS 55067-98-6) Against Closest Analogs


Thermal Stability Comparison: Boiling Point Differential vs BTBPE

The calculated boiling point of 1,3-bis(tribromophenoxy)propan-2-ol at atmospheric pressure is 627.1°C [1], compared to a reported boiling point of 566.4°C at 760 mmHg for 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE, CAS 37853-59-1) [2]. This 60.7°C differential suggests superior retention during high-temperature processing of engineering thermoplastics such as polyamides and polyesters, where BTBPE may undergo volatilization losses.

Flame Retardant Thermal Stability Engineering Thermoplastics

Bromine Content Comparison: Effective Flame-Quenching Capacity vs BTBPE

Calculated bromine content for 1,3-bis(tribromophenoxy)propan-2-ol is 66.8% (6 Br atoms × 79.90 g/mol / 717.67 g/mol) . Commercial BTBPE is reported at 68% bromine content [1], yielding a marginal -1.2 percentage point difference. The similar bromine loading means that, at equal weight-based addition levels, both compounds deliver comparable halogen radical flux (HBr) into the flame zone, a primary mechanism for gas-phase flame inhibition.

Bromine Content Flame Retardant Efficiency UL 94

Reactive Hydroxyl Functionality Enables Covalent Incorporation into Polymer Backbones

Unlike BTBPE, which is exclusively an additive flame retardant, 1,3-bis(tribromophenoxy)propan-2-ol possesses a secondary hydroxyl group (one H-bond donor, three H-bond acceptors) capable of reacting with isocyanates (polyurethanes), epoxides, or acid/anhydride end-groups (polyesters, polyamides) during melt processing. This enables covalent incorporation that prevents additive migration, surface blooming, and loss of flame retardancy upon solvent extraction or prolonged thermal aging. Japanese Patent JPS5944334 explicitly describes this compound for use in high polymer materials where leaching resistance is critical [1].

Reactive Flame Retardant Polyamide Migration Resistance

Isomeric Bromine Substitution Pattern: 2,3,4- vs 2,4,6-Tribromo Configuration on Aromatic Rings

The SMILES notation for CAS 55067-98-6 indicates a 2,3,4-tribromo substitution pattern on the phenoxy rings , in contrast to the symmetric 2,4,6-tribromo pattern found in the isomer CAS 91037-61-5 and in BTBPE (CAS 37853-59-1) . The 2,3,4-substitution pattern features adjacent (vicinal) bromine atoms, which affect C-Br bond dissociation energies and potentially alter debromination propensity during thermal or photochemical degradation. Photochemical studies on 2,4,6-tribromophenoxy-containing NBFRs (BTBPE, TTBP-TAZ, ATE) demonstrate that debromination is a primary transformation pathway with quantum yields ranging from 0.012 to 0.091 [1]; the different substitution pattern in the target compound may yield distinct photodegradation kinetics and half-lives.

Debromination Kinetics C-Br Bond Dissociation Energy UV Stability

Procurement-Relevant Application Scenarios for 1,3-Bis(tribromophenoxy)propan-2-ol (CAS 55067-98-6) Based on Evidence Hierarchy


Reactive Flame Retardant for Polyamide and Polyester Engineering Resins

The secondary hydroxyl group of 1,3-bis(tribromophenoxy)propan-2-ol [1] enables covalent incorporation into polyamide (PA6, PA66) or polyester (PBT, PET) matrices via reaction with terminal acid or anhydride groups during melt compounding. This reactive mode contrasts with additive BFRs such as BTBPE, which are dispersed in the polymer phase and prone to migration [2]. For glass-fiber-reinforced PBT formulations where additive flame retardants require 10-15% loading plus antimony trioxide synergist to achieve UL 94 V-0 [3], a reactive BFR may permit lower effective loading by eliminating surface blooming losses during long-term thermal aging.

High-Temperature Compounding of Engineering Thermoplastics (Processing >300°C)

The calculated boiling point of 627.1°C for the target compound [1] exceeds the reported boiling point of BTBPE (566.4°C) by approximately 61°C [2]. This differential suggests superior retention during high-temperature extrusion or injection molding of engineering resins such as polysulfones, polyphthalamides, and high-temperature nylons, where BTBPE volatilization losses of 15-56% have been documented when processing at or above 350°C [3]. Procurement for high-temperature applications should prioritize this compound over BTBPE when additive loss during processing cannot be compensated by over-formulation.

Applications Requiring Reduced Brominated Flame Retardant Migration (Extraction Resistance)

For polymer formulations destined for solvent-contact environments (automotive under-hood components, electrical connectors exposed to cleaning agents) or food-contact-adjacent applications, the reactive tethering capability of the propan-2-ol backbone may reduce brominated compound leaching compared to additive BTBPE. While direct migration data for the target compound are lacking, the principle of covalent immobilization is well-established for reactive BFRs. The Japanese patent JPS5944334 specifically positions this compound for applications where non-blooming, extraction-resistant flame retardancy is required [1].

Investigational Studies on Isomer-Specific Environmental Fate of Tribromophenoxy BFRs

The distinct 2,3,4-tribromo substitution pattern of CAS 55067-98-6 [1] compared to the widely studied 2,4,6-isomer (CAS 91037-61-5) offers researchers a probe molecule to investigate how bromine positional isomerism affects photodegradation quantum yields, debromination half-lives, and bioaccumulation potential. Given that BTBPE (2,4,6-substituted) exhibits a log Kow of 8.9 [2] and environmental photodegradation half-lives of 1.5-12 days in summer and 17.1-165 days in winter [3], procurement of the 2,3,4-isomer supports comparative environmental fate studies that may reveal isomer-specific persistence profiles relevant to regulatory evaluation under REACH or TSCA.

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